8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
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Overview
Description
“8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound with the molecular formula C14H18N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Scientific Research Applications
Anti-Coronavirus Activity
- A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, related to the queried compound, showing significant inhibition of human coronavirus 229E replication. Notably, these compounds were devoid of anti-influenza virus activity, suggesting specificity to coronaviruses (Apaydın et al., 2019).
Analgesic Activity
- Cohen et al. (1978) reported that derivatives of 2-Amino-7-oxa-3-thia-1-azaspiro compounds exhibit significant analgesic activity in phenylquinone writhing and yeast inflamed foot assays. This suggests potential applications in pain management (Cohen et al., 1978).
Synthesis Applications
- Research by Yu et al. (2015) focused on the synthesis of spirocyclic compounds, including N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating applications in chemical synthesis and potentially in pharmaceutical development (Yu et al., 2015).
Nematicidal Activity
- A study by Srinivas et al. (2008) synthesized compounds with a 1-thia-4-azaspiro[4.5]decan-3-one structure, demonstrating nematicidal activities. This could have implications for agricultural applications (Srinivas et al., 2008).
Antitumor Activity
- Yang et al. (2019) designed novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, showing moderate to potent activity against various human cancer cell lines. This suggests potential use in cancer therapy (Yang et al., 2019).
properties
IUPAC Name |
8-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-16-10-14(17-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJZSAQFYIBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)CN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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